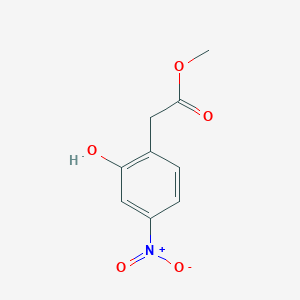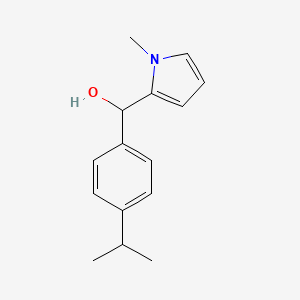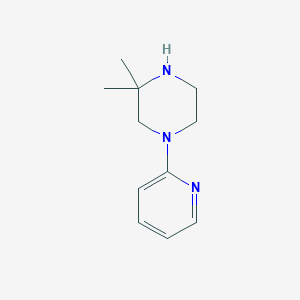
2-Chloro-4,5-dimethylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4,5-dimethylbenzonitrile is an organic compound with the molecular formula C9H8ClN It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4,5-dimethylbenzonitrile can be synthesized through several methods. One common approach involves the chlorination of 4,5-dimethylbenzonitrile using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring.
Another method involves the ammoxidation of 2-chloro-4,5-dimethyltoluene. This process uses a catalyst, such as vanadium pentoxide supported on alumina, and involves the reaction of the toluene derivative with ammonia and oxygen at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced catalytic systems and precise control of reaction parameters. The use of continuous flow reactors and automated systems helps in achieving consistent product quality and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,5-dimethylbenzonitrile undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the chlorine atom or the nitrile group can be replaced by other electrophiles under suitable conditions.
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups like the nitrile group makes it susceptible to nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include bromine, nitric acid, and sulfuric acid. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are used, often under reflux conditions to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination can yield 2-bromo-4,5-dimethylbenzonitrile, while nitration can produce 2-nitro-4,5-dimethylbenzonitrile.
Scientific Research Applications
2-Chloro-4,5-dimethylbenzonitrile has several applications in scientific research:
Medicine: Its derivatives are being studied for their potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4,5-dimethylbenzonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The chlorine atom can also affect the compound’s reactivity and binding properties. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2,5-dimethylbenzonitrile: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
2-Chlorobenzonitrile: Lacks the methyl groups, resulting in different chemical properties and uses.
Uniqueness
2-Chloro-4,5-dimethylbenzonitrile is unique due to the specific positioning of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective.
Properties
Molecular Formula |
C9H8ClN |
|---|---|
Molecular Weight |
165.62 g/mol |
IUPAC Name |
2-chloro-4,5-dimethylbenzonitrile |
InChI |
InChI=1S/C9H8ClN/c1-6-3-8(5-11)9(10)4-7(6)2/h3-4H,1-2H3 |
InChI Key |
FUDLGFCTKXPGPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



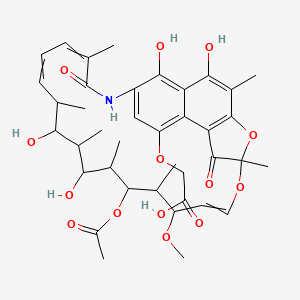
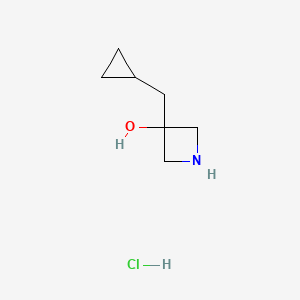
![Tert-butyl 7-benzyl-5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13906323.png)
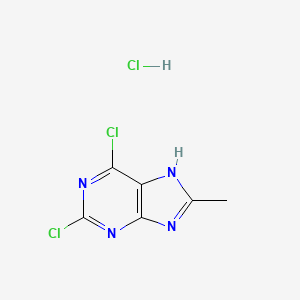

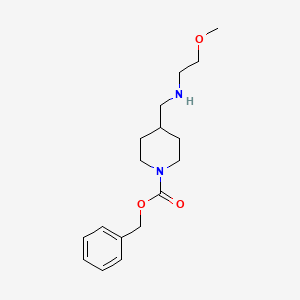
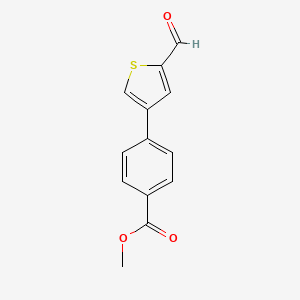

![5-Oxaspiro[2.5]oct-6-en-8-one](/img/structure/B13906367.png)
![2-Chloro-1-(3,5-dimethyl-benzo[b]thiophen-2-yl)ethanone](/img/structure/B13906373.png)
